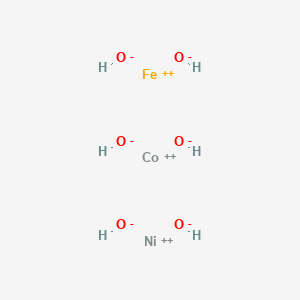![molecular formula C18H20ClNO B14193544 (2R)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine CAS No. 920802-34-2](/img/structure/B14193544.png)
(2R)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine is a chiral morpholine derivative. Morpholine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and (1S)-1-phenylethylamine.
Formation of Intermediate: The starting materials undergo a condensation reaction to form an intermediate Schiff base.
Cyclization: The Schiff base is then subjected to cyclization under acidic or basic conditions to form the morpholine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, derivatives of morpholine are often explored for their potential as therapeutic agents. This compound could be investigated for its pharmacological properties.
Industry
In the industrial sector, morpholine derivatives are used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine would depend on its specific biological activity. Generally, morpholine derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
(2R)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]pyrrolidine: Similar structure but with a pyrrolidine ring.
Uniqueness
The uniqueness of (2R)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine lies in its specific chiral centers and the presence of the morpholine ring, which can influence its biological activity and chemical reactivity.
Properties
CAS No. |
920802-34-2 |
|---|---|
Molecular Formula |
C18H20ClNO |
Molecular Weight |
301.8 g/mol |
IUPAC Name |
(2R)-2-(4-chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine |
InChI |
InChI=1S/C18H20ClNO/c1-14(15-5-3-2-4-6-15)20-11-12-21-18(13-20)16-7-9-17(19)10-8-16/h2-10,14,18H,11-13H2,1H3/t14-,18-/m0/s1 |
InChI Key |
MUSUCRDVNBEKRT-KSSFIOAISA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2CCO[C@@H](C2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCOC(C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Cyclohexylmethyl)amino]pent-3-en-2-one](/img/structure/B14193464.png)
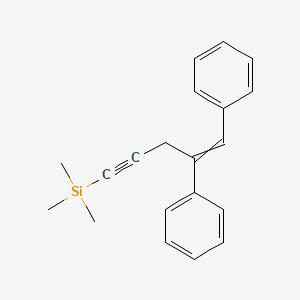
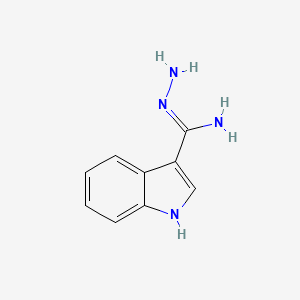
![(E)-N-[4-(Hexyloxy)phenyl]-1-(4-hexylphenyl)methanimine](/img/structure/B14193485.png)
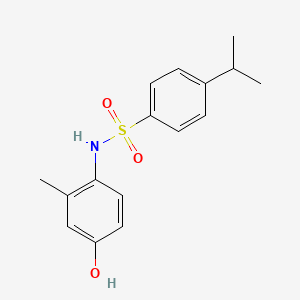

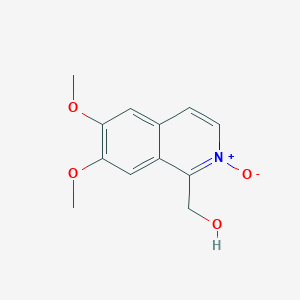
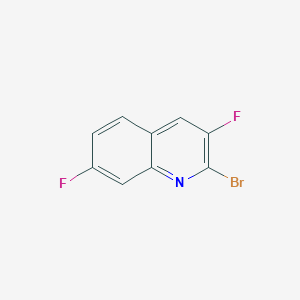
![1-Piperidinebutanoic acid, 4-[[(1-naphthalenylcarbonyl)oxy]methyl]-](/img/structure/B14193511.png)
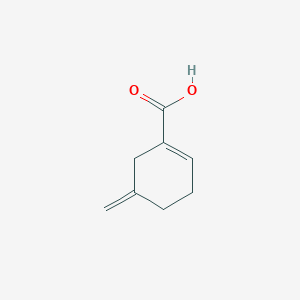
![Phosphonic acid, [[3-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B14193526.png)
![2,5-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol](/img/structure/B14193530.png)
![3-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14193534.png)
